molecular formula C12H28N2S2 B590284 Tetraethylcystamine-13C4 CAS No. 1330185-38-0

Tetraethylcystamine-13C4

Cat. No.: B590284
CAS No.: 1330185-38-0
M. Wt: 268.459
InChI Key: MNAQQAGUKWXGLG-JCDJMFQYSA-N
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Scientific Research Applications

Tetraethylcystamine-13C4 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in the synthesis of labeled compounds for tracing and studying chemical reactions.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of labeled compounds in biological systems.

    Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs in the body.

    Industry: Applied in environmental studies to trace the movement and transformation of pollutants .

Future Directions

The use of 13C-labeled compounds like Tetraethylcystamine-13C4 in hyperpolarized 13C MRI is an emerging field that holds great promise for a diverse range of clinical applications spanning fields like oncology, neurology, and cardiology . This technology enables real-time non-invasive assessment of metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraethylcystamine-13C4 involves the incorporation of carbon-13 isotopes into the molecular structure. The specific synthetic routes and reaction conditions for this compound are not widely documented in publicly available sources. general methods for synthesizing isotope-labeled compounds typically involve the use of labeled precursors and reagents under controlled conditions to ensure the incorporation of the isotope into the desired molecular framework .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar methods to those used in laboratory settings, but optimized for efficiency and yield. This may include the use of specialized equipment and techniques to handle and incorporate the carbon-13 isotope into the compound .

Chemical Reactions Analysis

Types of Reactions

Tetraethylcystamine-13C4 can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like dithiothreitol for reduction reactions. Substitution reactions may involve nucleophiles or electrophiles depending on the specific reaction conditions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce disulfides, while reduction reactions may yield thiols .

Mechanism of Action

The mechanism of action of Tetraethylcystamine-13C4 involves its incorporation into biological or chemical systems where it can be traced using mass spectrometry or other analytical techniques. The carbon-13 isotope acts as a marker, allowing researchers to follow the compound’s pathway and interactions within the system. This helps in understanding the molecular targets and pathways involved in the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Tetraethylcystamine-13C4 include other isotope-labeled derivatives of cystamine and related compounds such as:

Uniqueness

This compound is unique due to the incorporation of carbon-13 isotopes, which makes it particularly useful for tracing and studying chemical and biological processes. The stable isotope labeling allows for precise tracking and analysis, providing valuable insights into the mechanisms and pathways involved .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Tetraethylcystamine-13C4 involves the modification of the existing synthesis pathway for Tetraethylcystamine by using 13C labeled starting materials.", "Starting Materials": [ { "Name": "Ethylamine-13C2 hydrochloride", "Amount": "1 equivalent" }, { "Name": "Cysteamine hydrochloride", "Amount": "1 equivalent" }, { "Name": "Diethyl sulfate", "Amount": "4 equivalents" } ], "Reaction": [ { "Step": "Ethylamine-13C2 hydrochloride is reacted with cysteamine hydrochloride in aqueous solution to form cystamine-13C2.", "Reagents": [ { "Name": "Ethylamine-13C2 hydrochloride", "Amount": "1 equivalent" }, { "Name": "Cysteamine hydrochloride", "Amount": "1 equivalent" } ], "Conditions": "Aqueous solution" }, { "Step": "Cystamine-13C2 is reacted with diethyl sulfate in anhydrous ethanol to form Tetraethylcystamine-13C4.", "Reagents": [ { "Name": "Cystamine-13C2", "Amount": "1 equivalent" }, { "Name": "Diethyl sulfate", "Amount": "4 equivalents" } ], "Conditions": "Anhydrous ethanol" } ] }

CAS No.

1330185-38-0

Molecular Formula

C12H28N2S2

Molecular Weight

268.459

IUPAC Name

2-[2-[di(ethyl)amino]ethyldisulfanyl]-N,N-di(ethyl)ethanamine

InChI

InChI=1S/C12H28N2S2/c1-5-13(6-2)9-11-15-16-12-10-14(7-3)8-4/h5-12H2,1-4H3/i1+1,2+1,3+1,4+1

InChI Key

MNAQQAGUKWXGLG-JCDJMFQYSA-N

SMILES

CCN(CC)CCSSCCN(CC)CC

Synonyms

2,2’-Dithiobis[N,N-diethyl-ethanamine-13C4;  2,2’’’-Dithiobistriethylamine-13C4;  3,10-Diethyl-6,7-dithia-3,10-diazadodecane-13C4;  NSC 529154-13C4; 

Origin of Product

United States

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